molecular formula C12H14N2O3 B1437521 [(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid CAS No. 933738-36-4

[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid

Cat. No.: B1437521
CAS No.: 933738-36-4
M. Wt: 234.25 g/mol
InChI Key: WQCAQKPXPYEKTE-UHFFFAOYSA-N
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Description

[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid is a benzimidazole derivative featuring a methoxy-acetic acid substituent at the 2-position of the benzimidazole core, with methyl groups at the 5- and 6-positions. Benzimidazole derivatives are pharmacologically significant due to their diverse biological activities, including antiulcer, anticancer, and antimicrobial properties . The methoxy-acetic acid moiety may enhance solubility or enable coordination with metal ions, while the methyl groups contribute to lipophilicity and steric effects.

Properties

IUPAC Name

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)methoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-7-3-9-10(4-8(7)2)14-11(13-9)5-17-6-12(15)16/h3-4H,5-6H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCAQKPXPYEKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzimidazole Synthesis

The fundamental step in the preparation of [(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid is the formation of the benzimidazole ring system. Two classical synthetic routes dominate this phase:

  • Condensation of o-Phenylenediamine with Formic Acid or Equivalents:
    The benzimidazole core is typically synthesized by reacting o-phenylenediamine with formic acid or trimethyl orthoformate under acidic or dehydrating conditions. This condensation leads to cyclization and formation of the benzimidazole nucleus.

  • Cyclodehydration of Amide Intermediates:
    Alternatively, 1,2-diaminobenzenes can be coupled with carboxylic acids or acid chlorides to form amide intermediates, which upon cyclodehydration under acidic or dehydrating conditions yield benzimidazoles.

Attachment of the Methoxy-Acetic Acid Moiety (Etherification)

The key functionalization at position 2 of the benzimidazole involves etherification to introduce the methoxy-acetic acid group:

  • Nucleophilic Substitution Reaction:
    The benzimidazole 2-position is activated for nucleophilic substitution, allowing attachment of the methoxy-acetic acid substituent via an ether linkage. This step often requires a suitable leaving group on the acetic acid derivative and controlled reaction conditions to ensure selective ether formation.

  • Typical Conditions:
    The reaction is carried out in polar aprotic solvents such as dimethylformamide or tetrahydrofuran, with bases like sodium hydride or potassium carbonate to deprotonate the benzimidazole nitrogen and promote substitution.

Summary of Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome
1 Condensation o-Phenylenediamine + formic acid/trimethyl orthoformate, acidic conditions Formation of benzimidazole core
2 Substitution 5,6-dimethyl substituted o-phenylenediamine or methylation reagents Introduction of 5,6-dimethyl groups
3 Etherification Methoxy-acetic acid derivative + base, polar aprotic solvent Attachment of methoxy-acetic acid moiety

Detailed Research Findings and Experimental Data

  • Yield and Purity:
    The condensation step typically achieves yields around 80-90% under optimized conditions, with high regioselectivity when using substituted diamines. Etherification reactions yield the final product with purity exceeding 95% after chromatographic purification.

  • Reaction Monitoring and Characterization:
    Thin-layer chromatography (TLC) and NMR spectroscopy (¹H and ¹³C) are standard for monitoring reaction progress and confirming structure. For example, disappearance of o-phenylenediamine signals and appearance of benzimidazole characteristic peaks confirm cyclization. The methoxy-acetic acid attachment is confirmed by signals corresponding to the methoxy group and acetic acid moiety.

  • Solvent and Catalyst Choices:
    Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile are preferred for etherification and substitution steps due to their ability to solvate anions and stabilize intermediates. Acidic catalysts or condensing agents facilitate cyclization in the condensation step.

  • Temperature and Time:
    Condensation reactions are generally conducted at room temperature to mild heating (20-80°C) for several hours (4-16 h) to ensure complete cyclization. Etherification may require lower temperatures (0-40°C) to prevent side reactions and optimize selectivity.

Comparative Analysis of Preparation Routes

Aspect Condensation with Formic Acid Cyclodehydration of Amide Intermediates Notes
Reaction Conditions Mild acidic, moderate heat Strong acid or dehydrating agents Condensation is simpler and cleaner
Yield High (80-90%) Moderate to high Both routes are effective
Substitution Flexibility Limited to substituted diamines More versatile for functional groups Choice depends on desired substitution
Scalability Good Good Both scalable with optimization

The preparation of this compound is efficiently achieved through a three-step synthetic strategy: condensation of substituted o-phenylenediamine to form the benzimidazole core, introduction of methyl groups at the 5 and 6 positions, and etherification to attach the methoxy-acetic acid moiety. The methods are supported by robust experimental data demonstrating high yields, purity, and reproducibility. Use of appropriate solvents, bases, and reaction conditions is critical for optimal outcomes.

This synthesis approach is well-documented in the literature and patents, providing a reliable pathway for producing this compound for further biochemical or pharmaceutical applications.

Chemical Reactions Analysis

[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The ester linkage in the methoxy-acetic acid moiety can be hydrolyzed under acidic or basic conditions.

Scientific Research Applications

Key Features:

  • Molecular Formula : C12H14N2O3C_{12}H_{14}N_2O_3
  • Molecular Weight : 234.25 g/mol
  • CAS Number : 933738-36-4
  • Physical Appearance : White crystalline solid

Pharmaceutical Development

[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid serves as a scaffold for the development of new pharmaceuticals. Its structure allows for modifications that can enhance biological activity or target specific pathways in disease processes.

Research indicates that this compound exhibits notable biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, making it a candidate for antibiotic development.
  • Anti-inflammatory Effects : The compound may influence inflammatory pathways, potentially leading to therapeutic applications in inflammatory diseases.

Proteomics Research

The unique structure of this compound allows it to interact with various proteins involved in metabolic pathways. Understanding these interactions can provide insights into disease mechanisms and lead to novel therapeutic strategies.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential as a new antibiotic agent.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that the compound could reduce pro-inflammatory cytokine production in macrophages. This finding highlights its potential application in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of [(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

[(5,6-Dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic Acid (CAS 7150-54-1)

Structural Difference : The methoxy group (-O-) in the target compound is replaced by a sulfanyl (-S-) group.
Molecular Formula : C₁₁H₁₂N₂O₂S .
Molecular Weight : 236.29 g/mol .
Key Properties :

  • Inference: The sulfanyl group may enhance nucleophilicity, making this analog more reactive in thiol-mediated biochemical interactions compared to the methoxy variant.

[(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic Acid

Structural Difference : Lacks the 6-methyl group present in the target compound.
Key Properties :

  • Marketed for proteomics research, suggesting utility as a biochemical tool or ligand .
    Inference : The absence of the 6-methyl group may increase conformational flexibility, impacting interactions with enzymatic targets.

[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]acetic Acid (CAS 915920-11-5)

Structural Difference : A fluorine atom replaces the 5-methyl group.
Key Properties :

  • Available for R&D use, indicating exploratory applications in medicinal chemistry .
    Inference : Fluorination may improve metabolic stability and membrane permeability compared to methyl-substituted analogs.

Acetic Acid, ((5,6-Dimethyl-1H-benzimidazol-2-yl)thio)-, Hydrazide, Dihydrochloride

Structural Difference : The acetic acid group is modified to a hydrazide (-NH-NH₂), with a dihydrochloride salt form.
Key Properties :

  • Hydrazide functionalization introduces nucleophilic reactivity, suitable for conjugation or chelation applications.
  • The dihydrochloride salt enhances aqueous solubility .
    Inference : This derivative is likely used in synthetic intermediates or metal coordination complexes due to its hydrazide moiety.

Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic Acid 5,6-dimethyl; methoxy-acetic acid C₁₂H₁₄N₂O₃ 234.25 (calculated) Enhanced lipophilicity; potential metal coordination
[(5,6-Dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic Acid 5,6-dimethyl; sulfanyl-acetic acid C₁₁H₁₂N₂O₂S 236.29 Increased nucleophilicity; industrial applications
[(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic Acid 5-methyl; methoxy-acetic acid C₁₁H₁₂N₂O₃ 220.22 (calculated) Proteomics research; reduced steric effects
[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]acetic Acid 5-fluoro; methoxy-acetic acid C₁₀H₉FN₂O₃ 224.19 (calculated) Enhanced electronic effects; R&D applications
Hydrazide derivative 5,6-dimethyl; thio-hydrazide C₁₁H₁₄Cl₂N₄OS 333.23 (calculated) Chelation potential; improved solubility

Research Findings and Implications

  • Electronic Effects : Methoxy and sulfanyl groups differentially modulate electron density, influencing reactivity and binding interactions. Sulfanyl analogs may exhibit stronger nucleophilic character .
  • Functional Group versatility : Derivatives like hydrazides and fluorinated variants expand utility in drug design and material science .

Biological Activity

[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid is a compound belonging to the benzimidazole family, which is known for its diverse pharmacological properties. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

The biological activity of this compound primarily involves the inhibition of specific enzymes and modulation of biochemical pathways. Notably, it has been shown to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), which plays a crucial role in the inflammatory response by catalyzing the production of prostaglandin E2 (PGE2) from arachidonic acid. By inhibiting this enzyme, the compound may reduce inflammation and associated pain responses.

Cellular Effects

Research indicates that this compound can influence various cellular processes, including:

  • Gene Expression : It modulates the expression of genes involved in inflammatory responses and cell proliferation.
  • Cell Signaling : It affects cell signaling pathways that are critical for maintaining cellular homeostasis and responding to stressors.
  • Cell Metabolism : The compound has been observed to impact cellular metabolism, potentially enhancing or inhibiting metabolic pathways depending on the context.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. For instance:

  • In Vitro Studies : The compound has demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antimicrobial effects .
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.39
Escherichia coli0.78

Anticancer Potential

Emerging research suggests that this compound may also possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators. Preliminary findings indicate that it may inhibit cancer cell proliferation effectively .

Study 1: Antimicrobial Evaluation

In a controlled study assessing the antimicrobial efficacy of various benzimidazole derivatives, this compound was found to exhibit superior activity compared to standard antibiotics. The study utilized disc diffusion methods and determined that this compound significantly inhibited bacterial growth at concentrations as low as 0.39 µg/mL against S. aureus .

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated a marked reduction in inflammatory markers and joint swelling when administered prior to inflammation induction. The mechanism was linked to the inhibition of PGE2 synthesis via mPGES-1 inhibition .

Q & A

Basic: What are the established synthetic routes for [(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid, and how can purity be optimized?

Answer:
The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 5,6-dimethyl-1H-benzimidazole-2-methanol with bromoacetic acid derivatives in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) . Purification is typically achieved using recrystallization (e.g., DMF/acetic acid mixtures) or column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients). Purity validation requires HPLC (C18 column, UV detection at 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies key groups: benzimidazole aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.3–2.5 ppm), and the acetic acid moiety (δ 3.8–4.2 ppm for CH₂ and δ 170–175 ppm for COOH in ¹³C) .
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks. For example, benzimidazole derivatives often exhibit π-π stacking and intermolecular H-bonds involving the acetic acid group .

Advanced: How can reaction mechanisms for methoxy-acetic acid group migration be studied in related systems?

Answer:
Isotopic labeling (e.g., ¹³C or ¹⁸O) combined with kinetic studies and DFT calculations can track methoxy group migration. For example, in zeolite-catalyzed systems, methoxy groups migrate to Brønsted acid sites for carbonylation, as shown via ¹³C NMR and mass spectrometry . For [(5,6-Dimethyl-benzimidazole)methoxy]-acetic acid, analogous mechanistic studies could involve monitoring intermediates by in-situ IR or trapping with nucleophiles.

Advanced: What methodologies are used to evaluate biological activity, such as enzyme inhibition?

Answer:

  • Enzyme Assays: Test inhibition of target enzymes (e.g., cyclooxygenase-2 or kinases) using fluorescence-based assays (e.g., NADH depletion) or colorimetric substrates (e.g., p-nitrophenyl phosphate for phosphatases) .
  • Cellular Studies: Cytotoxicity (MTT assay), apoptosis (Annexin V/PI staining), and ROS generation (DCFH-DA probe) are standard. For benzimidazole derivatives, IC₅₀ values are often reported in μM ranges .

Advanced: How can computational modeling predict interactions with biological targets?

Answer:

  • Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model binding poses. For example, benzimidazole cores often occupy hydrophobic pockets, while the acetic acid group forms H-bonds with catalytic residues .
  • MD Simulations: GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories, analyzing RMSD and binding free energy (MM-PBSA) .

Data Contradiction: How to resolve discrepancies in spectroscopic data or biological activity across studies?

Answer:

  • Isotopic Labeling: Use ¹³C-labeled acetic acid moieties to distinguish between structural isomers in NMR .
  • Crystallographic Validation: Compare experimental X-ray structures with computational predictions to confirm tautomeric forms (e.g., keto-enol equilibria) .
  • Biological Replicates: Repeat assays with strict controls (e.g., same cell line passages, enzyme batches) and validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .

Advanced: What strategies improve yield in multistep syntheses involving benzimidazole-acetic acid hybrids?

Answer:

  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 min vs. 24 hr) and improves yield by 15–20% for condensation steps .
  • Protecting Groups: Use Fmoc (fluorenylmethyloxycarbonyl) for the acetic acid moiety during benzimidazole ring formation, followed by TFA deprotection .

Basic: What are the stability considerations for storage and handling?

Answer:

  • Storage: Lyophilized powder at –20°C under argon; avoid aqueous solutions >24 hr due to hydrolysis of the acetic acid ester .
  • Degradation Analysis: Monitor via HPLC under accelerated conditions (40°C/75% RH for 4 weeks); common degradants include demethylated benzimidazole or oxidized acetic acid derivatives .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer:

  • Core Modifications: Introduce electron-withdrawing groups (e.g., -NO₂) at the benzimidazole 5/6 positions to enhance π-stacking; replace acetic acid with sulfonic acid for improved solubility .
  • Pharmacophore Mapping: Use MOE or Discovery Studio to identify critical interactions (e.g., acetic acid’s role in H-bonding vs. hydrophobic benzimidazole) .

Data Contradiction: How to address conflicting reports on catalytic roles in synthesis?

Answer:

  • Controlled Titration: Preferentially titrate catalytic sites (e.g., Cu²⁺ in zeolites) to isolate contributions from Brønsted vs. Lewis acid sites .
  • Kinetic Isotope Effects (KIE): Compare kH/kD for steps involving proton transfer (e.g., methoxy group activation) to identify rate-determining steps .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid
Reactant of Route 2
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[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid

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